molecular formula C11H16O B14617628 1-(3-Methylbicyclo[2.2.1]hept-2-en-2-yl)propan-2-one CAS No. 60802-93-9

1-(3-Methylbicyclo[2.2.1]hept-2-en-2-yl)propan-2-one

Cat. No.: B14617628
CAS No.: 60802-93-9
M. Wt: 164.24 g/mol
InChI Key: SVSCEHMRCSEIMA-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

1-(3-Methylbicyclo[221]hept-2-en-2-yl)propan-2-one is a bicyclic ketone compound characterized by its unique structure, which includes a bicyclo[221]heptane ring system

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of 1-(3-Methylbicyclo[2.2.1]hept-2-en-2-yl)propan-2-one typically involves the Diels-Alder reaction, where a diene and a dienophile react to form the bicyclic structure. The reaction conditions often include elevated temperatures and the use of a catalyst to facilitate the cycloaddition process.

Industrial Production Methods: In an industrial setting, the production of this compound may involve continuous flow reactors to ensure consistent reaction conditions and high yields. The use of advanced catalysts and optimized reaction parameters can enhance the efficiency of the synthesis process.

Chemical Reactions Analysis

Types of Reactions: 1-(3-Methylbicyclo[2.2.1]hept-2-en-2-yl)propan-2-one undergoes various chemical reactions, including:

    Oxidation: The compound can be oxidized to form corresponding carboxylic acids or other oxidized derivatives.

    Reduction: Reduction reactions can convert the ketone group to an alcohol.

    Substitution: The compound can participate in nucleophilic substitution reactions, where functional groups are replaced by nucleophiles.

Common Reagents and Conditions:

    Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.

    Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride are typically used.

    Substitution: Reagents like halogens or alkylating agents can be employed under appropriate conditions.

Major Products: The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield carboxylic acids, while reduction can produce alcohols.

Scientific Research Applications

1-(3-Methylbicyclo[2.2.1]hept-2-en-2-yl)propan-2-one has several applications in scientific research:

    Chemistry: It is used as a building block in organic synthesis, enabling the construction of more complex molecules.

    Biology: The compound’s derivatives may have potential biological activities, making it a candidate for drug discovery and development.

    Medicine: Research into its pharmacological properties could lead to new therapeutic agents.

    Industry: The compound can be utilized in the production of advanced materials, such as polymers and resins.

Mechanism of Action

The mechanism by which 1-(3-Methylbicyclo[2.2.1]hept-2-en-2-yl)propan-2-one exerts its effects involves interactions with molecular targets and pathways. For instance, in biological systems, the compound may interact with enzymes or receptors, influencing biochemical pathways and cellular processes. The specific molecular targets and pathways depend on the compound’s structure and functional groups.

Comparison with Similar Compounds

    Bicyclo[2.2.1]hept-2-ene: A related compound with a similar bicyclic structure.

    2-Norbornene: Another bicyclic compound used in polymerization reactions.

    1,7,7-Trimethylbicyclo[2.2.1]heptan-2-one: A structurally similar ketone with different substituents.

Uniqueness: 1-(3-Methylbicyclo[221]hept-2-en-2-yl)propan-2-one is unique due to its specific substitution pattern and the presence of a ketone functional group

Properties

CAS No.

60802-93-9

Molecular Formula

C11H16O

Molecular Weight

164.24 g/mol

IUPAC Name

1-(3-methyl-2-bicyclo[2.2.1]hept-2-enyl)propan-2-one

InChI

InChI=1S/C11H16O/c1-7(12)5-11-8(2)9-3-4-10(11)6-9/h9-10H,3-6H2,1-2H3

InChI Key

SVSCEHMRCSEIMA-UHFFFAOYSA-N

Canonical SMILES

CC1=C(C2CCC1C2)CC(=O)C

Origin of Product

United States

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.